Spiro[4.5]decane-8-sulfonamide
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Overview
Description
Spiro[45]decane-8-sulfonamide is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single carbon atomThe molecular formula of Spiro[4.5]decane-8-sulfonamide is C10H19NO2S, and it has a molecular weight of 217.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, with a sulfonamide reagent under acidic or basic conditions . Another approach involves the use of ene-vinylidenecyclopropanes in the presence of a Rhodium(I) catalyst to construct the spiro[4.5]decane skeleton .
Industrial Production Methods
Industrial production methods for Spiro[4.5]decane-8-sulfonamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction: Reduction of the sulfonamide group can yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Spiro[4
Mechanism of Action
The mechanism of action of Spiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PHD inhibitor, the compound binds to the active site of the enzyme, competing with the natural substrate and preventing the hydroxylation of hypoxia-inducible factor (HIF) subunits. This inhibition can lead to the stabilization of HIF and the upregulation of target genes involved in the hypoxic response .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but lacking the sulfonamide group.
Spiro[4.5]decane-8-carboxamide: Similar to Spiro[4.5]decane-8-sulfonamide but with a carboxamide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
spiro[4.5]decane-8-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2,(H2,11,12,13) |
InChI Key |
KXTCWQMYFMBDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)S(=O)(=O)N |
Origin of Product |
United States |
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